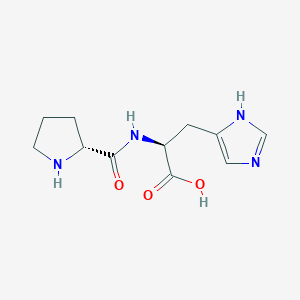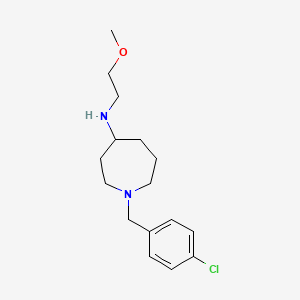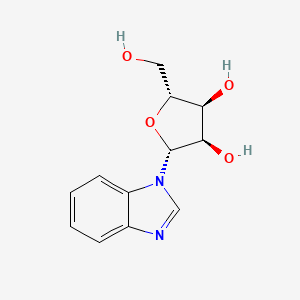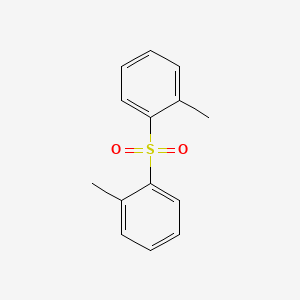![molecular formula C12H17NO2 B11745984 Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- CAS No. 1251751-08-2](/img/structure/B11745984.png)
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is a chemical compound with the molecular formula C12H17NO2. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure. This compound is characterized by the presence of a methoxyphenyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- typically involves the reaction of morpholine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the morpholine nitrogen. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.
Reduction: Formation of 3-[(4-hydroxyphenyl)methyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the reagent used.
Scientific Research Applications
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-methyl-
- Morpholine, 4-[(3-methoxyphenyl)methyl]-
- Morpholine, 3-[(4-hydroxyphenyl)methyl]-
Uniqueness
Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research.
Properties
CAS No. |
1251751-08-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S)-3-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-11-9-15-7-6-13-11/h2-5,11,13H,6-9H2,1H3/t11-/m0/s1 |
InChI Key |
GUEULQXXZJJPGH-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2COCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745914.png)
![1-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11745916.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11745931.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745937.png)

![1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine](/img/structure/B11745946.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745954.png)

![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11745963.png)
![2-Buten-1-amine, 4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-, (Z)-](/img/structure/B11745969.png)


![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745989.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745997.png)
